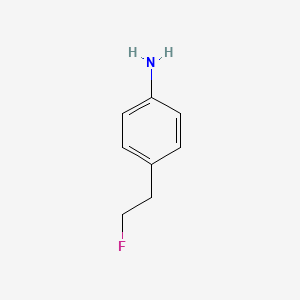

4-(2-fluoroethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-fluoroethyl)aniline, also known as this compound, is an organic compound with the molecular formula C8H10FN. This compound is characterized by the presence of a fluorine atom attached to an ethane chain, which is further connected to a benzene ring substituted with an amino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications .

Métodos De Preparación

The synthesis of 4-(2-fluoroethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-nitrofluorobenzene with ethylamine, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol and a reducing agent like hydrogen gas in the presence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

4-(2-fluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

4-(2-fluoroethyl)aniline serves as a vital building block in the synthesis of more complex organic molecules. Its reactivity is influenced by the presence of both the amino group and the fluorinated ethyl chain, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cross-coupling reactions.

Key Reactions

- Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating the formation of substituted derivatives.

- Cross-Coupling Reactions : It can be utilized in transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with electrophiles | Substituted fluoroethyl derivatives |

| Cross-Coupling | Formation of C-C bonds using catalysts | Diverse organic compounds |

Biological Applications

Pharmacological Potential

Research indicates that this compound may interact with various biological systems, making it a candidate for pharmacological applications. Studies have focused on its potential roles in enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

In a study examining the compound's interaction with specific enzymes, it was found to exhibit inhibitory effects on certain targets. This suggests its potential utility in drug development aimed at diseases where these enzymes play critical roles.

Medicinal Chemistry

Pharmaceutical Intermediate

this compound is being explored as a pharmaceutical intermediate in drug development. Its structural features may enhance the bioavailability and efficacy of drug candidates.

Case Study: Drug Development

A recent investigation into novel drug candidates incorporating this compound revealed promising results in terms of potency against cancer cell lines. The compound's ability to modulate biological pathways positions it as a valuable scaffold for developing new therapeutics.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties enable the development of high-performance materials with specific functionalities.

Applications Overview

- Polymers : Used as a monomer or additive to enhance properties such as thermal stability and chemical resistance.

- Coatings : Incorporated into formulations to improve adhesion and durability.

| Application Area | Description | Examples |

|---|---|---|

| Polymers | Enhances properties of polymeric materials | Specialty coatings, adhesives |

| Coatings | Improves performance characteristics | Protective coatings for industrial applications |

Mecanismo De Acción

The mechanism of action of 4-(2-fluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The exact pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

4-(2-fluoroethyl)aniline can be compared with other similar compounds, such as:

Fluoroethane: A simpler compound with a similar fluorine-ethane structure but lacking the benzene ring and amino group.

4-Fluoroaniline: Similar to this compound but without the ethane chain.

Actividad Biológica

4-(2-Fluoroethyl)aniline, with the molecular formula C₈H₁₀FN, is an organic compound characterized by a benzene ring substituted with an amino group and a 2-fluoroethyl group. The presence of the fluorine atom is significant as it influences both the reactivity and biological properties of the compound. This compound has garnered interest in medicinal chemistry and materials science due to its potential applications in drug development and as a precursor for more complex organic molecules.

The unique structure of this compound allows it to participate in various chemical reactions typical for aromatic compounds. Its potential for enzyme inhibition and receptor binding positions it as a candidate for pharmacological applications. However, detailed studies are required to elucidate its mechanisms of action and interactions at the molecular level.

Biological Activity

Research indicates that compounds with similar structures to this compound often exhibit varying degrees of biological activity, attributed to differences in their functional groups and steric configurations. Studies have focused on:

- Enzyme Inhibition : Preliminary investigations suggest that this compound may inhibit specific enzymes, which could have implications for therapeutic applications.

- Receptor Binding : The compound's ability to bind to various receptors has been explored, indicating potential roles in modulating biological pathways.

Cytotoxicity Assays

A study evaluated the anti-proliferative activities of fluorinated compounds, including this compound, against breast cancer cell lines (SK-BR-3 and MCF-7). The results demonstrated that the compound exhibited cytotoxic effects, correlating with the expression levels of Topo-IIα in these cell lines. The growth inhibition values are summarized in Table 1.

| Cell Line | Topo-IIα Expression | Growth Inhibition (%) |

|---|---|---|

| SK-BR-3 | High | 65 |

| MCF-7 | Low | 30 |

This indicates that this compound may have selective activity based on cellular context .

The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to downstream signaling changes that affect cellular processes.

Pharmacokinetics

As a fluorinated compound, this compound is likely to exhibit favorable pharmacokinetic properties, which are essential for its potential use in drug development. Its stability and metabolic pathways are crucial for determining its efficacy and safety profiles.

Propiedades

IUPAC Name |

4-(2-fluoroethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFJEDYCQWECQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCF)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.